2-(phenylamino)-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with phenylamino and trimethoxyphenyl substituents. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a thiazole intermediate, followed by its coupling with a pyridine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound may involve scalable synthetic procedures that optimize reaction conditions for large-scale manufacturing. These methods often focus on improving the efficiency, cost-effectiveness, and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The presence of phenylamino and trimethoxyphenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s phenylamino and trimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The thiazole and pyridine rings contribute to the compound’s overall stability and reactivity, facilitating its participation in various biochemical processes .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2H-Thiazolo[4,5-d][1,2,3]triazole: This compound shares the thiazole ring but differs in its overall structure and functional groups.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring but differ in their electronic properties and applications.
Thiazolo[3,2-b][1,2,4]triazole: This compound has a different arrangement of the thiazole ring and additional functional groups, leading to distinct chemical reactivity and applications.
The uniqueness of 2-(PHENYLAMINO)-7-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of phenylamino and trimethoxyphenyl groups, which impart unique chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-anilino-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-10-9-13(17(27-2)18(15)28-3)14-11-16(25)23-20-19(14)29-21(24-20)22-12-7-5-4-6-8-12/h4-10,14H,11H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
GUIZKJGPGXEEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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